![molecular formula C15H14N6OS B2995843 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351614-25-9](/img/structure/B2995843.png)
6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6OS and its molecular weight is 326.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide is a novel pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate pyrazole and thiazole moieties. The structural framework combines a pyridazine core with a carboxamide group, which is crucial for its biological activity. The presence of the tetrahydrobenzo[d]thiazole enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have been shown to inhibit key signaling pathways involved in tumor growth. Studies have reported that such compounds effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
Compound | Target | Activity |
---|---|---|
This compound | BRAF(V600E) | Inhibition |
Similar Derivatives | EGFR | Inhibition |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies show that the compound can reduce inflammation in models of acute inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that This compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes leading to cell lysis .
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures to This compound showed synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
Case Study 2: Anti-inflammatory Action
In another investigation focusing on anti-inflammatory activity, compounds were tested for their ability to inhibit carrageenan-induced edema in mice. The results showed significant reductions in swelling when treated with pyrazole derivatives at varying concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the introduction of different substituents can enhance potency against targeted pathways. For instance:
Modification | Effect |
---|---|
Substitution at position 3 of the pyrazole ring | Increased antitumor activity |
Variation in the length of alkyl chains on thiazole | Modulation of lipophilicity |
Propiedades
IUPAC Name |
6-pyrazol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c22-14(18-15-17-10-4-1-2-5-12(10)23-15)11-6-7-13(20-19-11)21-9-3-8-16-21/h3,6-9H,1-2,4-5H2,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHQDOKTHNEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.